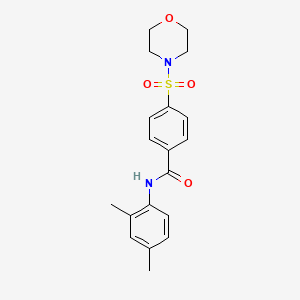![molecular formula C21H21F3N2O2 B3468558 1-[4-[4-(4,5-difluoro-2-methylbenzoyl)piperazin-1-yl]-5-fluoro-2-methylphenyl]ethanone](/img/structure/B3468558.png)
1-[4-[4-(4,5-difluoro-2-methylbenzoyl)piperazin-1-yl]-5-fluoro-2-methylphenyl]ethanone
Übersicht
Beschreibung
1-[4-[4-(4,5-difluoro-2-methylbenzoyl)piperazin-1-yl]-5-fluoro-2-methylphenyl]ethanone is a complex organic compound characterized by the presence of multiple fluorine atoms and a piperazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[4-(4,5-difluoro-2-methylbenzoyl)piperazin-1-yl]-5-fluoro-2-methylphenyl]ethanone typically involves multiple steps, starting from commercially available precursors. One common route involves the acylation of piperazine with 4,5-difluoro-2-methylbenzoyl chloride, followed by further functionalization to introduce the ethanone moiety. The reaction conditions often require the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the desired purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-[4-[4-(4,5-difluoro-2-methylbenzoyl)piperazin-1-yl]-5-fluoro-2-methylphenyl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
1-[4-[4-(4,5-difluoro-2-methylbenzoyl)piperazin-1-yl]-5-fluoro-2-methylphenyl]ethanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Wirkmechanismus
The mechanism of action of 1-[4-[4-(4,5-difluoro-2-methylbenzoyl)piperazin-1-yl]-5-fluoro-2-methylphenyl]ethanone involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-[4-[4-(4,5-difluoro-2-methylbenzoyl)piperazin-1-yl]-3-fluorophenyl]ethanone
- 1-[4-[4-(4,5-difluoro-2-methylbenzoyl)piperazin-1-yl]-2-fluorophenyl]ethanone
Uniqueness
1-[4-[4-(4,5-difluoro-2-methylbenzoyl)piperazin-1-yl]-5-fluoro-2-methylphenyl]ethanone is unique due to its specific substitution pattern and the presence of multiple fluorine atoms. This gives it distinct chemical and physical properties, such as increased lipophilicity and potential for specific interactions with biological targets.
Eigenschaften
IUPAC Name |
1-[4-[4-(4,5-difluoro-2-methylbenzoyl)piperazin-1-yl]-5-fluoro-2-methylphenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N2O2/c1-12-8-17(22)18(23)11-16(12)21(28)26-6-4-25(5-7-26)20-9-13(2)15(14(3)27)10-19(20)24/h8-11H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFDZGTHSCLSLFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)C)F)N2CCN(CC2)C(=O)C3=CC(=C(C=C3C)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ETHYL 4-{4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}TETRAHYDRO-1(2H)-PYRIDINECARBOXYLATE](/img/structure/B3468477.png)
![1-[(4-methoxyphenyl)sulfonyl]-4-(1-propyl-4-piperidinyl)piperazine](/img/structure/B3468479.png)
![2-{[4-tert-butyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B3468484.png)
![N-[4-[benzyl(ethyl)sulfamoyl]phenyl]pyrazine-2-carboxamide](/img/structure/B3468485.png)
![2-{[2-(4-methyl-1-piperazinyl)-2-oxoethyl]thio}-4-(2-thienyl)-6-(trifluoromethyl)pyrimidine](/img/structure/B3468489.png)
![N-4-morpholinyl-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B3468495.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B3468497.png)
![2-{[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]thio}-4-(2-furyl)-6-(trifluoromethyl)pyrimidine](/img/structure/B3468523.png)
![2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}-N-1-piperidinylacetamide](/img/structure/B3468530.png)
![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}-N-methylacetamide](/img/structure/B3468536.png)
![1-(3-FLUORO-4-{4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}PHENYL)-1-PROPANONE](/img/structure/B3468560.png)
![N-[4-(dimethylamino)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B3468566.png)
![N-(2-chlorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B3468569.png)

